molecular formula C10H7BrFN B11720474 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile

1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile

Cat. No.: B11720474
M. Wt: 240.07 g/mol
InChI Key: UHSWEUOZIZHHLA-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C10H7BrFN and a molecular weight of 240.07 g/mol . This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a cyclopropane ring bearing a nitrile group. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile has garnered interest for its potential therapeutic properties. Research indicates that compounds with similar structural features may act as:

  • Anti-cancer agents : The compound's ability to interact with biological targets suggests it could inhibit cancer cell proliferation.
  • Anti-inflammatory drugs : Its unique structure may modulate inflammatory pathways, offering relief in chronic inflammatory conditions.

Studies focusing on its binding affinity to specific biological targets are essential for elucidating its mechanism of action and potential therapeutic uses.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its cyclopropane ring can undergo various transformations, including:

  • Ring-opening reactions : Under strong nucleophilic conditions or heat, the cyclopropane can open to form more complex structures.
  • Functional group modifications : The presence of the carbonitrile group allows for further derivatization, leading to the development of new compounds with tailored properties.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Anti-cancer Activity :
    • A study demonstrated that compounds structurally related to this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential as anti-cancer therapeutics.
  • Synthesis of Derivatives :
    • Research highlighted synthetic routes that incorporate this compound as a key intermediate in the production of novel compounds with enhanced biological activities .
  • Biological Interaction Studies :
    • Preliminary studies indicated that this compound binds effectively to certain receptors involved in cancer progression, warranting further investigation into its pharmacodynamics.

Mechanism of Action

The mechanism by which 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and are subject to ongoing research .

Comparison with Similar Compounds

1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:

    1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile: Differing in the position of the bromine and fluorine atoms.

    1-(4-Fluorophenyl)cyclopropanecarbonitrile: Lacking the bromine atom.

    1-(2-Bromo-4-chlorophenyl)cyclopropanecarbonitrile: Substituting fluorine with chlorine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.

Biological Activity

1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile is a chemical compound with significant pharmacological potential. Its unique structure, characterized by a cyclopropane ring attached to a 2-bromo-4-fluorophenyl group and a carbonitrile functional group, positions it as an interesting candidate for various therapeutic applications. This article reviews the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrF, with a molecular weight of approximately 240.075 g/mol. The presence of bromine and fluorine enhances its lipophilicity and bioavailability, which are crucial for its effectiveness in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the cyclopropane ring through cyclopropanation reactions.
  • Introduction of the bromo and fluoro substituents via electrophilic aromatic substitution.
  • Formation of the carbonitrile group through nucleophilic substitution reactions.

This synthetic pathway allows for the precise incorporation of functional groups that dictate the compound's reactivity and biological activity.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

  • Anti-cancer properties : Compounds with similar structural features have been studied for their potential to inhibit cancer cell proliferation.
  • Anti-inflammatory effects : The compound may modulate inflammatory pathways, as suggested by studies on structurally related compounds that show enhanced anti-inflammatory responses .
  • Neuroprotective effects : Some analogs have demonstrated the ability to penetrate the blood-brain barrier, potentially offering neuroprotective benefits.

The mechanism of action is primarily attributed to the compound's ability to interact with specific biological targets. Preliminary studies suggest that it may bind effectively to enzymes involved in inflammation and cancer progression, although detailed interaction studies are still ongoing.

Comparative Analysis

A comparison with structurally similar compounds can provide insights into the unique biological activities of this compound. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaKey Features
1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrileC10H8BrFSimilar brominated structure; potential anti-cancer activity
2-(2-Bromo-4-fluorophenyl)acetonitrileC10H8BrFContains acetonitrile; different functional group positioning
2-Bromo-4-fluoro-5-methylbenzonitrileC10H8BrFAdditional methyl group; altered electronic properties
2-(3-Bromo-4-fluorophenyl)acetonitrileC10H8BrFAcetonitrile derivative; different bromination pattern

Uniqueness : The unique cyclopropane structure combined with specific halogen substitutions distinguishes this compound from its analogs, potentially leading to unique biological activities not observed in other similar compounds.

Case Studies

Several case studies have explored the biological activity of cyclopropane derivatives:

  • Anti-inflammatory Activity : A study demonstrated that cyclopropyl analogs exhibited significant anti-inflammatory effects without notable toxicity at higher concentrations .
  • Cancer Cell Proliferation Inhibition : Research involving structurally related compounds showed effective inhibition of cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Neuroprotective Effects : Investigations into the blood-brain barrier permeability indicated that certain derivatives could provide neuroprotective benefits against neurodegenerative diseases.

Properties

Molecular Formula

C10H7BrFN

Molecular Weight

240.07 g/mol

IUPAC Name

1-(2-bromo-4-fluorophenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H7BrFN/c11-9-5-7(12)1-2-8(9)10(6-13)3-4-10/h1-2,5H,3-4H2

InChI Key

UHSWEUOZIZHHLA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

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